molecular formula C8H6ClNO B1588498 2-Chloro-5-methyl-1,3-benzoxazole CAS No. 3770-60-3

2-Chloro-5-methyl-1,3-benzoxazole

Cat. No.: B1588498
CAS No.: 3770-60-3
M. Wt: 167.59 g/mol
InChI Key: AVJUFHRBOJNDFG-UHFFFAOYSA-N
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Description

2-Chloro-5-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound. It is a derivative of benzoxazole, which is known for its wide range of applications in medicinal chemistry, pharmaceuticals, and industrial chemistry. The compound features a benzene ring fused with an oxazole ring, with chlorine and methyl substituents at the 2 and 5 positions, respectively.

Mechanism of Action

2-Chloro-5-methyl-1,3-benzoxazole: interacts with specific biological targets within cells. Although detailed information about its primary targets is scarce in the literature, we can explore analogous benzoxazole derivatives to gain insights. These compounds often target enzymes or proteins involved in various pathways, such as:

Biochemical Pathways

While direct information on affected pathways is limited, benzoxazole derivatives have demonstrated diverse pharmacological activities. For instance:

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methyl-1,3-benzoxazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter . By inhibiting these enzymes, this compound can enhance cholinergic signaling, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation . Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of AChE and BuChE, inhibiting their activity and preventing the breakdown of acetylcholine . This binding interaction enhances cholinergic signaling and improves cognitive function . Additionally, the compound has been shown to modulate the activity of protein kinases and histone deacetylases, which play critical roles in cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions and retains its biological activity over extended periods . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy . In vitro and in vivo studies have demonstrated that the compound maintains its inhibitory effects on AChE and BuChE over time, contributing to sustained cholinergic signaling .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce symptoms of neurodegenerative diseases . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not lead to additional benefits . It is crucial to determine the optimal dosage to maximize the therapeutic effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism leads to the formation of several metabolites, some of which retain biological activity . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate metabolic pathways involved in energy production and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that this compound is distributed throughout various tissues, including the brain, liver, and kidneys . Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its biological effects . For instance, the compound’s interaction with histone deacetylases in the nucleus can modulate gene expression and chromatin structure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methyl-1,3-benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-chlorophenol with acetic anhydride, followed by cyclization in the presence of a dehydrating agent such as polyphosphoric acid . Another approach involves the use of 2-chloro-5-methylphenol and formamide under high-temperature conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. Catalysts such as metal oxides or ionic liquids may be used to enhance the reaction efficiency .

Properties

IUPAC Name

2-chloro-5-methyl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJUFHRBOJNDFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433700
Record name 2-chloro-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3770-60-3
Record name 2-chloro-5-methyl-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methyl-1,3-benzoxazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Subsequently, the 5-methyl-2-mercaptobenzoxazole (6.2 g, 38 mmol) was dissolved in thionyl chloride (36.9 mL) and 2.79 mL of DMF was added. The reaction mixture was then stirred at r.t. for 30 min. The solvent was removed under reduced pressure and to the residue was added toluene (2×60 mL) followed by evaporation each time to remove excess SOCl2 via an azetrope. The resultant crude product was dissolved in ethyl acetate (100 mL), washed with water (100 mL) and dried over Na2SO4. Evaporation of ethyl acetate gave crude 22 which was purified by silica-gel column chromatography (eluent: petroleum ether) to provide pure 2-chloro-5-methylbenzoxazole, compound 22, (3.5 g, 58%).
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Name
Quantity
2.79 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-Methyl-benzooxazole-2-thiol (5.0 g, 30.2 mmol), phosphorus oxychloride (25.0 mL, 269.4 mmol), and phosphorus pentachloride (7.56 g, 36.3 mmol) were combined in CH2Cl2 (30 mL), and the reaction was stirred at room temperature overnight. The mixture was concentrated several times from fresh CH2Cl2 to remove traces of phosphorus oxychloride, and the residue was treated with saturated aqueous Na2CO3 to adjust to pH 8. The aqueous layer was extracted twice with CH2Cl2, and the combined organic layers were washed with H2O and brine, and then dried over Na2SO4, decanted, and concentrated. The crude material was purified by silica gel chromatography (0-100% EtOAc in hexanes) to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
7.56 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a suspension of 5-methylbenzo[d]oxazole-2-thiol (1.0 g, 6.1 mmol.) in POCl3 (11.7 g, 76.4 mmol.) at room temperature was added PCl5 (1.9 g, 9.15 mmol.) along with CH2Cl2 (10 mL). After 4 h of stirring at room temperature, the reaction mixture was concentrated to remove excess POCl3, and the residue was treated with Na2CO3 solution until ˜pH 8 was reached. The aqueous phase was extracted with CH2Cl2. The combined organic extracts were dried over Na2SO4, filtered and concentrated to afford 2-chloro-5-methylbenzo[d]oxazole (1.1 g crude product) which was used without further purification. MS (ESI) m/e (M+H+) 168.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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